molecular formula C19H17ClN2O4 B2995306 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 946283-92-7

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2995306
CAS No.: 946283-92-7
M. Wt: 372.81
InChI Key: XSRUBARZFBWOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features a combination of oxazole and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide typically involves the formation of the oxazole ring followed by the introduction of the acetamide group. One common method involves the cyclization of a precursor containing a chlorophenyl group and an appropriate nitrile under acidic or basic conditions to form the oxazole ring. Subsequent reactions with dimethoxyphenyl acetic acid derivatives under amide-forming conditions yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the acetamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and the acetamide group can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-dimethoxyphenyl)acetamide
  • 2-[5-(4-bromophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide
  • 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,5-dimethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the 2,5-dimethoxyphenyl group provides distinct electronic and steric properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-24-15-7-8-17(25-2)16(11-15)21-19(23)10-14-9-18(26-22-14)12-3-5-13(20)6-4-12/h3-9,11H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRUBARZFBWOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.